Lithium cobalt(III) oxide

Catalog No.
S656129
CAS No.
12190-79-3
M.F
CoLiO2
M. Wt
97.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium cobalt(III) oxide

CAS Number

12190-79-3

Product Name

Lithium cobalt(III) oxide

IUPAC Name

lithium;cobalt(3+);oxygen(2-)

Molecular Formula

CoLiO2

Molecular Weight

97.9 g/mol

InChI

InChI=1S/Co.Li.2O/q+3;+1;2*-2

InChI Key

LSZLYXRYFZOJRA-UHFFFAOYSA-N

SMILES

[Li+].[O-][Co]=O

Synonyms

Li(x)CoO2, lithium cobalt oxide

Canonical SMILES

[Li+].[O-2].[O-2].[Co+3]

Isomeric SMILES

[Li+].[O-][Co]=O

Cathode Material for Lithium-Ion Batteries

One of the most prominent research applications of LiCoO₂ is its use as a cathode material in lithium-ion batteries. LiCoO₂ offers several advantages for this purpose, including:

  • High theoretical specific capacity: This indicates the amount of charge that can be stored per unit mass of the material, which translates to potentially longer battery life. [Source: US Department of Energy, Vehicle Technologies Office: ]
  • Good cycling stability: This refers to the ability of the material to maintain its performance over numerous charge and discharge cycles, crucial for battery longevity. [Source: National Renewable Energy Laboratory: ]
  • Safety concerns: LiCoO₂ can be thermally unstable, particularly at high temperatures, which can pose safety risks. [Source: ScienceDirect: ]
  • Cost: Cobalt is a relatively expensive element, which can contribute to the higher cost of LiCoO₂-based batteries compared to some alternative materials. [Source: Benchmark Mineral Intelligence: ]

Researchers are actively exploring strategies to address these limitations, such as doping LiCoO₂ with other elements or developing alternative cathode materials with comparable performance but improved safety and cost profiles.

Understanding Li-ion Battery Mechanisms

LiCoO₂ serves as a model material for researchers to understand the fundamental mechanisms occurring within lithium-ion batteries. By studying the behavior of LiCoO₂ during charge and discharge cycles, scientists can gain valuable insights into:

  • Lithium ion mobility: This refers to the movement of lithium ions within the electrode material, which is essential for battery operation. [Source: Royal Society of Chemistry: ]
  • Electrode-electrolyte interactions: These interactions determine the efficiency and stability of the battery, and studying them in LiCoO₂ systems can inform the development of improved electrolytes. [Source: National Library of Medicine: ]

Lithium cobalt(III) oxide has the chemical formula LiCoO2\text{LiCoO}_2 and is characterized as a dark blue or bluish-gray crystalline solid. The compound consists of layers of lithium ions intercalated between cobalt and oxygen layers. The cobalt exists predominantly in the +3 oxidation state, which is crucial for its electrochemical properties. The structure features a layered arrangement where lithium ions occupy octahedral sites between cobalt-oxygen octahedra, allowing for efficient lithium ion movement during battery operation .

In lithium-ion batteries, LiCoO₂ functions as a cathode material. During charging, lithium ions are reversibly extracted from the layered structure, allowing electrons to flow through the external circuit. Conversely, during discharge, lithium ions are reintroduced into the LiCoO₂ structure, generating electricity.

Lithium cobalt(III) oxide is considered a hazardous material due to several factors:

  • Toxicity: Cobalt is a toxic metal, and exposure to LiCoO₂ dust can cause respiratory problems [].
  • Flammability: LiCoO₂ can react with combustible materials and may ignite upon exposure to high temperatures [].
  • Reactivity: LiCoO₂ can react with water to release lithium hydroxide, a corrosive substance [].

In lithium-ion batteries, lithium cobalt(III) oxide functions as the cathode material. During the discharge process, lithium ions are released from the anode (typically graphite) and intercalate into the lithium cobalt oxide structure. The half-reaction at the cathode can be represented as:

Li++CoO2+eLi[CoO2]\text{Li}^++\text{CoO}_2+e^-\leftrightarrow \text{Li}[\text{CoO}_2]^-

Conversely, during charging, lithium ions de-intercalate from the structure, and cobalt is oxidized to the +4 state:

Li[CoO2]Li++CoO2+e\text{Li}[\text{CoO}_2]^-\leftrightarrow \text{Li}^++\text{CoO}_2+e^-

These reactions illustrate the reversible nature of lithium ion insertion and extraction that underpins battery functionality .

Lithium cobalt(III) oxide can be synthesized through several methods:

  • Solid-State Reaction: A common method involves mixing lithium carbonate (Li2CO3\text{Li}_2\text{CO}_3) with cobalt(II,III) oxide (Co3O4\text{Co}_3\text{O}_4) or metallic cobalt at elevated temperatures (600–900 °C) under an oxygen atmosphere.
  • Hydrothermal Synthesis: This method utilizes high-pressure water solutions to facilitate the reaction between lithium and cobalt precursors at elevated temperatures.
  • Sol-Gel Method: In this technique, metal acetates (e.g., lithium acetate and cobalt acetate) are mixed in a solution that is then evaporated to form a gel. This gel is subsequently heated to produce lithium cobalt oxide.

Each method influences the particle size and morphology of the final product, which can affect its performance in battery applications .

Lithium cobalt(III) oxide is primarily used as a cathode material in lithium-ion batteries due to its high energy density and stable cycling performance. Its advantages include:

  • High Voltage: It operates at a nominal voltage of about 3.7 V.
  • Energy Density: Provides significant energy storage capabilities.
  • Stability: The layered structure allows for stable cycling over many charge-discharge cycles.

Beyond batteries, it finds applications in ceramics and as a catalyst in various

Research into the interactions of lithium cobalt(III) oxide with other materials is crucial for improving battery performance. Studies have focused on:

  • Doping: Introducing elements such as nickel or manganese to enhance conductivity and thermal stability.
  • Exfoliation Techniques: Investigating methods to create nanosheets from lithium cobalt oxide for improved electrochemical properties.

These studies aim to address limitations such as thermal instability and capacity fading over time .

Lithium cobalt(III) oxide shares similarities with several other compounds used in battery technology. Key comparisons include:

Compound NameChemical FormulaKey Features
Lithium nickel manganese oxideLiNi0.33Mn0.33Co0.33O2\text{LiNi}_{0.33}\text{Mn}_{0.33}\text{Co}_{0.33}\text{O}_2Improved thermal stability and lower cost
Lithium iron phosphateLiFePO4\text{LiFePO}_4Excellent thermal stability; lower energy density
Lithium manganese oxideLiMn2O4\text{LiMn}_2\text{O}_4High rate capability; less expensive than LiCoO₂

Lithium cobalt(III) oxide is unique due to its high energy density and voltage but faces challenges related to cost and thermal stability compared to these alternatives .

Lithium cobalt(III) oxide (LiCoO₂), a layered lithium transition-metal oxide, emerged as a pivotal cathode material in the 1980s through collaborative research between John B. Goodenough at Oxford University and Koichi Mizushima at the University of Tokyo. Their work built on earlier efforts by M. Stanley Whittingham, who explored lithium intercalation in titanium disulfide (TiS₂), but faced challenges with stability and safety.

Key Breakthroughs

  • Structural Insights: Mizushima and Goodenough demonstrated that LiCoO₂’s α-NaFeO₂ crystal structure enabled reversible lithium-ion intercalation while maintaining electrochemical stability.
  • Voltage Advantages: The material exhibited a higher working voltage (~4.0 V vs. Li+/Li) compared to sulfide-based cathodes, doubling energy density potential.
  • Cobalt Oxidation States: Co³⁺ in LiCoO₂ could oxidize to Co⁴⁺ during charging, enabling lithium extraction without structural collapse.

Early Challenges

  • Synthesis Complexity: Initial preparation required high-temperature calcination (600–900°C) of lithium carbonate and cobalt oxides, limiting scalability.
  • Cathode Limitations: Only ~50% of lithium could be reversibly cycled without inducing phase transitions or oxygen loss.

Table 1: Early Performance Metrics of LiCoO₂ vs. Competing Cathodes

ParameterLiCoO₂ (1980s)TiS₂ (1970s)
Theoretical Capacity274 mAh/g~250 mAh/g
Practical Capacity~140 mAh/g~100 mAh/g
Working Voltage~4.0 V~2.0 V
Cycle StabilityModeratePoor

Evolution as Dominant Cathode Material in Portable Electronics

LiCoO₂’s sustained dominance stems from its unique combination of energy density, reliability, and adaptability to miniaturization trends.

Competitive Advantages

  • High Compacted Density: ~4.2 g/cm³, enabling smaller devices with equivalent energy storage.
  • Cycle Stability: Retains >80% capacity after 500 cycles at 4.2 V, critical for consumer electronics.
  • Cost-Effective Synthesis: Modern methods (e.g., citric acid-assisted calcination) reduce production costs.

Adaptive Innovations

  • Surface Modifications: Coating with Al₂O₃ or MgO mitigated oxygen release at high voltages.
  • Doping Strategies: Concurrent La/Al doping increased c-axis spacing, enhancing lithium diffusivity and capacity to 190 mAh/g.

Challenges and Rivals

  • Thermal Instability: Oxygen evolution above 130°C risked thermal runaway, requiring strict voltage limits.
  • Ni-Rich Alternatives: NCM/NCA cathodes offered higher capacities but faced cobalt sustainability concerns.

Table 3: Performance Comparison of LiCoO₂ vs. Modern Cathodes

MetricLiCoO₂ (2020s)NCM811LFP (LiFePO₄)
Capacity (mAh/g)165–190160–180170
Voltage Range (V)3.0–4.353.0–4.32.5–3.8
Cycle Life (500 cycles)80–85%75–80%95–98%
Cost (USD/kg)HighModerateLow

Layered Structure Analysis and Research Significance

LiCoO₂ crystallizes in a trigonal system (space group R-3m) with a layered α-NaFeO₂-type structure [1] [3]. Oxygen atoms form a hexagonal close-packed (HCP) lattice, where cobalt ions occupy octahedral sites within CoO₂ layers, alternating with lithium ions in interlayer gaps [1]. This arrangement creates a two-dimensional diffusion pathway for lithium ions, critical for high-rate electrochemical performance.

Table 1: Crystallographic Parameters of LiCoO₂

ParameterValueSource
Lattice constant a2.8178 ± 0.0001 Å [3]
Lattice constant c14.0621 ± 0.0004 Å [3]
Cell volume96.694 ± 0.006 ų [3]
Co-O bond length1.93 Å [1]

The interlayer spacing (~6.9 Å) facilitates lithium-ion mobility while maintaining structural coherence during cycling [1]. High-temperature synthesis produces the electrochemically active HT-LiCoO₂ phase, whereas low-temperature methods yield less-ordered variants with reduced capacity [1]. The CoO₂ slabs exhibit strong covalent bonding, while the Li layers maintain ionic character, creating anisotropic mechanical and electronic properties [4].

Lithium Intercalation/Deintercalation Mechanisms

Electrochemical extraction of lithium from LiCoO₂ proceeds via a topotactic reaction:
$$ \text{LiCoO}2 \leftrightarrow \text{Li}{1-x}\text{CoO}_2 + x\text{Li}^+ + xe^- $$
X-ray photoelectron spectroscopy (XPS) studies demonstrate concurrent oxidation of cobalt (Co³⁺ → Co⁴⁺) and oxygen (O²⁻ → O⁻) during delithiation, disproving earlier models of exclusive oxygen participation [4]. The Co 2p₃/₂ peak shifts from 779.8 eV (LiCoO₂) to 780.9 eV (CoO₂), while O 1s binding energy increases by 0.7 eV, confirming dual redox activity [4].

Lithium diffusion occurs through vacancy-mediated hopping with an activation energy of 0.25–0.35 eV, as validated by density functional theory (DFT) [2]. The diffusion coefficient (D_{Li}) ranges from 10⁻¹⁰ to 10⁻⁸ cm²/s, depending on lithium content and crystallographic orientation [7]. At x > 0.5 in Li₁₋ₓCoO₂, lithium vacancies order into superlattices, creating periodic potential barriers that reduce ionic mobility [7].

Phase Transition Phenomena During Electrochemical Cycling

Order-Disorder Transitions

Delithiation induces a reversible hexagonal (O3) to monoclinic (H1-3) transition at x ≈ 0.5 in Li₁₋ₓCoO₂ [7]. This order-disorder transition arises from lithium/vacancy ordering within the 2D layers, evidenced by splitting of (015) XRD peaks into two components at 4.1–4.2 V vs Li/Li⁺ [7]. The monoclinic phase (C2/m symmetry) exhibits reduced Li⁺ diffusivity due to distorted octahedral sites, creating kinetic bottlenecks during high-rate cycling [5].

H1-3 Transition Research

The H1-3 phase represents a hybrid structure with alternating O3 and O1 stacking sequences along the c-axis [5]. Operando X-ray diffraction reveals this metastable phase forms during fast charging (>2C rates), characterized by a unique (003) peak at 18.5° 2θ (Cu Kα) [6]. DFT calculations attribute its stability to reduced interlayer repulsion when hydrated alkali cations (Na⁺, K⁺) occupy vacant lithium sites [2].

Formation of O1 Phase at Deep Delithiation

At extreme delithiation (x > 0.75), the structure transforms to an O1 phase with hexagonal oxygen stacking (ABAB sequence) [6]. This high-voltage phase (>4.6 V) shows 12% c-axis contraction (14.06 → 12.34 Å) and 1.8% a-axis expansion, inducing tensile strain in CoO₂ slabs [5]. Oxygen loss becomes significant (δ ≈ 0.12 in CoO₂₋δ), creating oxygen vacancies that degrade cycle stability [6].

Theoretical Modeling of Electronic Structure

Density Functional Theory Applications

DFT+U calculations (U_{eff} = 3.5 eV) reproduce the experimental bandgap (2.7 eV) and identify hybridized Co 3d-O 2p states near the Fermi level [2]. Charge density analysis reveals lithium extraction increases Co-O covalency by 18%, while oxygen hole states localize on apical oxygen atoms [4]. Projected density of states (PDOS) shows the t₂g⁶ configuration of Co³⁺ evolves to t₂g⁴e_g¹ in Co⁴⁺ during delithiation [2].

Computational Analysis of Charge Distribution

Bader charge analysis quantifies electron transfer during delithiation:

  • Co: +1.03e (LiCoO₂) → +1.67e (CoO₂)
  • O: −1.12e → −0.89e
  • Li: +0.85e → removed [4]

The charge deficit distributes unevenly, with 65% localized on cobalt and 35% on oxygen, explaining the dual redox activity [4]. Charge transfer between adjacent CoO₂ layers becomes significant at x > 0.75, facilitating interlayer oxygen-oxygen interactions that precede oxygen evolution [2].

Physical Description

DryPowde

Hydrogen Bond Acceptor Count

2

Exact Mass

97.939026 g/mol

Monoisotopic Mass

97.939026 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (72.13%): May cause cancer [Danger Carcinogenicity];
H360 (11.48%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

12190-79-3

Wikipedia

Lithium cobalt oxide

General Manufacturing Information

All other chemical product and preparation manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Cobalt lithium oxide (CoLiO2): ACTIVE

Dates

Modify: 2023-08-15

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